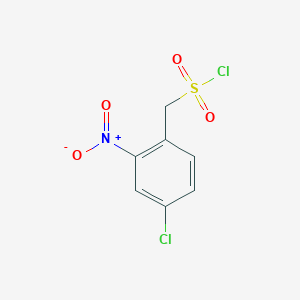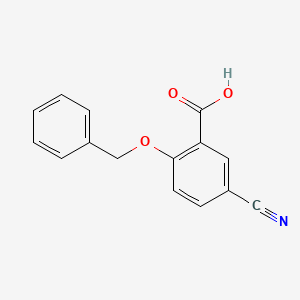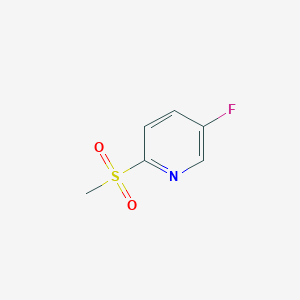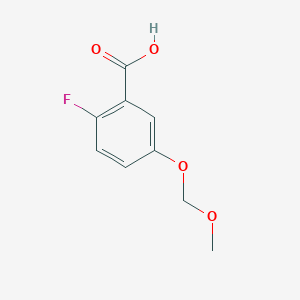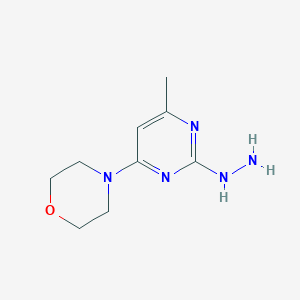![molecular formula C20H28N2O5 B8721790 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- CAS No. 708273-34-1](/img/structure/B8721790.png)
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the carboxylic acid and ester functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the development of new biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- (5S,7S,8S)-8-{[(Benzyloxy)carbonyl]amino}-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
Uniqueness
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
708273-34-1 |
|---|---|
Fórmula molecular |
C20H28N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
tert-butyl (9S)-9-(phenylmethoxycarbonylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-12-16(20(14-22)10-7-11-26-20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)/t16-,20?/m0/s1 |
Clave InChI |
MDTWVDPWLATSSK-DJZRFWRSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)
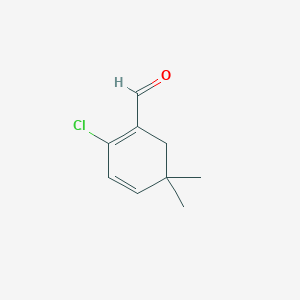
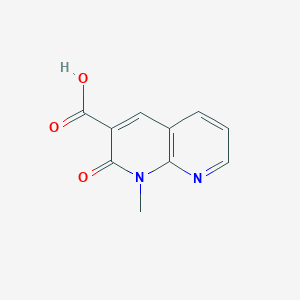
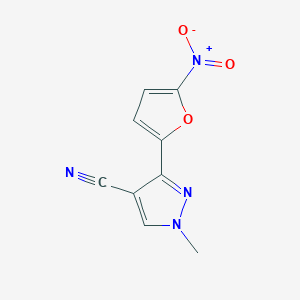
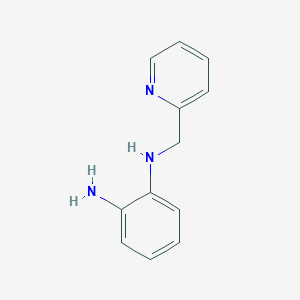
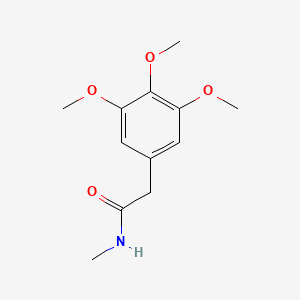
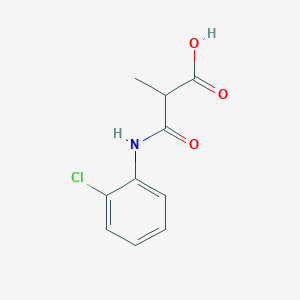
![3-[(4-Bromophenyl)sulfanyl]propanal](/img/structure/B8721749.png)
